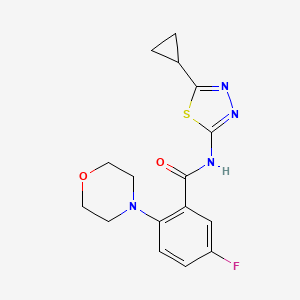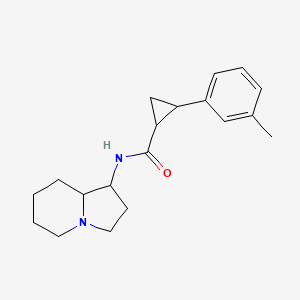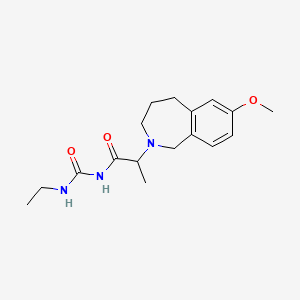
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that regulates various cellular processes, including cell proliferation, survival, differentiation, and stress response. CK2 is overexpressed and hyperactivated in many types of cancer, making it an attractive target for anticancer therapy.
Mécanisme D'action
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the kinase domain. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has a unique binding mode that allows for selective inhibition of CK2 over other kinases. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to induce conformational changes in CK2, leading to the inhibition of substrate binding and phosphorylation. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been shown to inhibit the nuclear translocation of CK2, leading to the modulation of gene expression and cell cycle progression.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to modulate various biochemical and physiological processes in cells and organisms. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, leading to tumor growth inhibition and regression. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been shown to modulate the DNA damage response and the unfolded protein response, leading to the sensitization of cancer cells to chemotherapy and radiation therapy. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been shown to modulate the immune response and the inflammatory response, leading to the potential application in immunotherapy and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has several advantages as a tool compound for lab experiments. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide is a potent and selective inhibitor of CK2, allowing for the specific modulation of CK2-dependent processes. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been extensively characterized in vitro and in vivo, allowing for the accurate interpretation of experimental results. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been tested in various models and systems, allowing for the validation of experimental findings. However, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide also has some limitations as a tool compound. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has some off-target effects, especially at high concentrations, leading to potential artifacts and misinterpretations. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide also has some limitations in terms of in vivo pharmacokinetics and toxicity, leading to potential challenges in drug development and clinical translation.
Orientations Futures
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has several potential future directions in terms of basic research and drug development. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide can be used to study the role of CK2 in various biological processes and diseases, such as cancer, neurodegenerative diseases, and viral infections. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide can also be used to identify new CK2 substrates and downstream effectors, leading to the discovery of new signaling pathways and therapeutic targets. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide can also be used as a lead compound for the development of new CK2 inhibitors with improved potency, selectivity, and pharmacokinetics, leading to the potential application in anticancer therapy and other diseases.
Méthodes De Synthèse
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide involves several steps, starting from commercially available starting materials. The key step is the cyclization of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 2-fluoro-5-nitrobenzoic acid, followed by reduction and morpholine substitution to yield the final product. The synthesis has been optimized for high yield and purity, and the product has been extensively characterized by various analytical techniques.
Applications De Recherche Scientifique
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been widely used as a tool compound to study the role of CK2 in various biological processes and diseases. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of downstream signaling pathways and cellular responses. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been tested in various cancer cell lines and animal models, showing potent antiproliferative and proapoptotic effects. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been tested in non-cancer models, such as neurodegenerative diseases and viral infections, showing promising results.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c17-11-3-4-13(21-5-7-23-8-6-21)12(9-11)14(22)18-16-20-19-15(24-16)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZPLMSOFVGBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)


![methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7573165.png)
![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)
![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)

![5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-(2-Methylimidazol-1-yl)-1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7573221.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)